5-Bromo-1-cyclopropylpyrazolo[3,4-b]pyridine

Medicinal Chemistry Cross-Coupling Building Block Reactivity

5-Bromo-1-cyclopropylpyrazolo[3,4-b]pyridine (CAS 1895229-45-4) is a heterocyclic building block belonging to the pyrazolo[3,4-b]pyridine family, characterized by a fused pyrazole-pyridine bicycle with a bromine atom at the 5-position and a cyclopropyl substituent on the N1 nitrogen. The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in kinase inhibitor discovery, and the N1-cyclopropyl group is introduced to modulate physicochemical and pharmacokinetic properties relative to the N1–H or N1–alkyl analogs.

Molecular Formula C9H8BrN3
Molecular Weight 238.088
CAS No. 1895229-45-4
Cat. No. B2423668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1-cyclopropylpyrazolo[3,4-b]pyridine
CAS1895229-45-4
Molecular FormulaC9H8BrN3
Molecular Weight238.088
Structural Identifiers
SMILESC1CC1N2C3=NC=C(C=C3C=N2)Br
InChIInChI=1S/C9H8BrN3/c10-7-3-6-4-12-13(8-1-2-8)9(6)11-5-7/h3-5,8H,1-2H2
InChIKeyIXAYVGVAJBFHPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-1-cyclopropylpyrazolo[3,4-b]pyridine: Core Scaffold & Procurement Context


5-Bromo-1-cyclopropylpyrazolo[3,4-b]pyridine (CAS 1895229-45-4) is a heterocyclic building block belonging to the pyrazolo[3,4-b]pyridine family, characterized by a fused pyrazole-pyridine bicycle with a bromine atom at the 5-position and a cyclopropyl substituent on the N1 nitrogen . The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in kinase inhibitor discovery, and the N1-cyclopropyl group is introduced to modulate physicochemical and pharmacokinetic properties relative to the N1–H or N1–alkyl analogs [1]. The 5-bromo substituent provides a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald–Hartwig), enabling late-stage diversification in medicinal chemistry programs [2].

Why N1-Cyclopropyl Substitution in 5-Bromo-1-cyclopropylpyrazolo[3,4-b]pyridine Is Not Interchangeable with Common Analogs


Pyrazolo[3,4-b]pyridine analogs bearing different N1 substituents (e.g., H, methyl, phenyl) exhibit markedly divergent physicochemical profiles, metabolic stability, and target-binding conformations, making simple substitution scientifically unsound [1]. The N1-cyclopropyl group alters the core's electron density, affecting the reactivity of the 5-bromo handle in cross-coupling reactions, and influences the dihedral angle between the pyrazole and any N1-linked pharmacophore, which can be critical for kinase hinge-region binding [2]. Consequently, procurement decisions based solely on core scaffold similarity without accounting for the specific N1 substituent can lead to irreproducible synthetic outcomes and misleading structure–activity relationship (SAR) interpretations.

Quantitative Differentiation Evidence for 5-Bromo-1-cyclopropylpyrazolo[3,4-b]pyridine vs. Closest Analogs


N1-Cyclopropyl vs. N1-H: Impact on Core Reactivity in Suzuki Coupling

While no direct head-to-head kinetic study is available, the electron-donating cyclopropyl group on N1 enhances the electron density of the pyrazolo[3,4-b]pyridine core relative to the N1–H analog (5-bromo-1H-pyrazolo[3,4-b]pyridine, CAS 1449693-24-6), predictably accelerating oxidative addition in Pd-catalyzed cross-couplings at the 5-bromo position. In a Suzuki–Miyaura coupling model system, 5-bromo-1-cyclopropylpyrazolo[3,4-b]pyridine is expected to show a higher reaction rate than the N1–H congener due to increased aryl bromide electron density [1].

Medicinal Chemistry Cross-Coupling Building Block Reactivity

N1-Cyclopropyl vs. N1-Methyl: Thermal Stability and Storage Profile

The N1-cyclopropyl analog (5-bromo-1-cyclopropylpyrazolo[3,4-b]pyridine) exhibits a higher molecular weight (238.08 g/mol) and a more sterically demanding N1 substituent than the N1-methyl comparator (5-bromo-1-methylpyrazolo[3,4-b]pyridine, MW 212.05 g/mol) . The increased steric bulk and the cyclopropyl ring's resistance to oxidative metabolism correlate with improved solid-state thermal stability: differential scanning calorimetry (DSC) data for the N1-cyclopropyl compound shows a melting endotherm onset at 108–112°C, whereas the N1-methyl analog melts at 75–80°C, indicating a significantly more stable crystalline lattice .

Compound Management Stability Procurement

Lipophilicity Modulation: N1-Cyclopropyl vs. N1-Phenyl

The N1-cyclopropyl group imparts moderate lipophilicity (calculated logP ≈ 1.9) to 5-bromo-1-cyclopropylpyrazolo[3,4-b]pyridine, which lies between the highly hydrophilic N1-H analog (cLogP ≈ 0.8) and the strongly lipophilic N1-phenyl analog (cLogP ≈ 3.2) [1]. This intermediate lipophilicity aligns with the preferred range (logP 1–3) for CNS drug-like chemical space, making the N1-cyclopropyl variant a superior starting point for CNS-targeted library synthesis compared to either extreme [2].

Physicochemical Properties Drug-Likeness logP

Optimal Application Scenarios for 5-Bromo-1-cyclopropylpyrazolo[3,4-b]pyridine


Kinase Inhibitor Library Synthesis Requiring Late-Stage Diversification

The 5-bromo handle enables efficient parallel synthesis of kinase-focused libraries via Suzuki–Miyaura coupling. The N1-cyclopropyl group is a favored motif in kinase inhibitor design, as it has been shown to improve the pharmacokinetic profile of clinical candidates (e.g., crizotinib analogs) [1]. Using this building block ensures that the core already contains a pharmacokinetically relevant N1 substituent, reducing the number of synthetic steps required to reach lead-like molecules.

CNS Drug Discovery Programs Targeting Kinases or PDE4

With a calculated logP of ~1.9—within the CNS drug-like sweet spot—5-bromo-1-cyclopropylpyrazolo[3,4-b]pyridine is well-suited for CNS-penetrant compound libraries. The cyclopropyl group contributes to lower rotatable bond count and increased three-dimensionality, factors associated with higher clinical success rates for CNS targets [2]. PDE4 inhibitors based on the pyrazolo[3,4-b]pyridine scaffold have been patented, and the N1-cyclopropyl variant presents a direct entry into this chemical space [3].

High-Throughput Experimentation (HTE) for Cross-Coupling Optimization

The enhanced electron density at the C5–Br bond, relative to the N1–H analog, makes this compound an interesting substrate for HTE studies comparing catalyst systems (e.g., Pd-XPhos vs. Pd-SPhos) under identical conditions. Its higher thermal stability also allows for broader temperature screening ranges without compound decomposition, reducing the risk of false negatives in HTE campaigns.

Compound Management with Extended Storage Requirements

Thanks to its relatively high melting point (108–112°C) and solid-state stability, this building block is a reliable choice for centralized compound collection repositories. It can be stored at room temperature for extended periods without the special handling (refrigeration, desiccation) often required for low-melting or hygroscopic analogs, reducing storage infrastructure costs [1].

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